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Compound of Interest

Compound Name: TD-106

Cat. No.: B2824162

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of TD-
106, a novel cereblon (CRBN) modulator, for preclinical animal studies. Detailed protocols for
its use in multiple myeloma and as a component of Proteolysis Targeting Chimeras (PROTACS)
for prostate cancer are provided, along with key quantitative data and safety information.

Introduction to TD-106

TD-106 is a potent small molecule that functions as a modulator of the E3 ubiquitin ligase
substrate receptor, cereblon (CRBN)[1]. By binding to CRBN, TD-106 can induce the
degradation of specific target proteins through the ubiquitin-proteasome system. This
mechanism of action makes it a valuable tool for targeted protein degradation strategies,
particularly in the context of cancer therapy. TD-106 has shown efficacy in preclinical models of
multiple myeloma by inducing the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), key
transcription factors for myeloma cell survival[1]. Furthermore, the TD-106 scaffold has been
successfully utilized to develop PROTACS, such as TD-802, for the targeted degradation of the
androgen receptor (AR) in prostate cancer models[2].

Key Applications

» Multiple Myeloma: Direct anti-myeloma activity through the degradation of IKZF1/3.
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o Prostate Cancer: As a CRBN ligand in PROTACs (e.g., TD-802) to induce androgen receptor
degradation.

Data Presentation
In Vivo Efficacy of TD-106 in a Multiple Myeloma

Xenograft Model

Parameter Details

Female SCID (CB-17/lcrCri-scid) mice with
TMD-8 xenograft

Animal Model

Treatment TD-106

Dose 50 mg/kg
Administration Intraperitoneally (i.p.)
Frequency Once daily (g.d.)
Duration 14 days

] Treatment with TD-106 effectively inhibited
Efficacy ]
tumor growth over the 14-day study period.

o No significant side effects or changes in body
Toxicity . i
weight were observed during the study.

In Vivo Application of a TD-106-based PROTAC (TD-802)
in a Prostate Cancer Xenograft Model
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Parameter Details

PROTAC TD-802 (utilizing the TD-106 scaffold)
Indication Prostate Cancer

Animal Model In vivo xenograft study

Efficacy TD-802 effectively inhibited tumor growth[2].

o Displayed good in vivo pharmacokinetic
Pharmacokinetics )
properties[2].

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of TD-106 in a Multiple
Myeloma Xenograft Model

This protocol describes the methodology for evaluating the anti-myeloma activity of TD-106 in a
subcutaneous xenograft mouse model.

1. Animal Model and Cell Line:

e Animal Strain: Female Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.
e Cell Line: TMD-8 human multiple myeloma cell line.

2. Tumor Implantation:

o Culture TMD-8 cells to the logarithmic growth phase.

o Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS)
and Matrigel to a final concentration of 1 x 107 cells/100 pL.

o Subcutaneously inject 100 pL of the cell suspension into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

e Monitor tumor growth by measuring tumor dimensions (length and width) with calipers twice
weekly.

o Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.

e When tumors reach an average volume of 100-150 mms3, randomize the mice into treatment
and vehicle control groups (n=6 per group).

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://synapse.patsnap.com/drug/c365624a6d20428da14e1ff60d1ece16
https://synapse.patsnap.com/drug/c365624a6d20428da14e1ff60d1ece16
https://www.benchchem.com/product/b2824162?utm_src=pdf-body
https://www.benchchem.com/product/b2824162?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2824162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

. Formulation and Administration of TD-106:

Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80,
and 45% Saline[1].

TD-106 Formulation: Dissolve TD-106 in the vehicle to a final concentration for a 50 mg/kg
dose based on the average body weight of the mice.

Administration: Administer TD-106 or vehicle control intraperitoneally (i.p.) once daily (g.d.)
for 14 consecutive days.

. Efficacy and Toxicity Assessment:

Measure tumor volume and body weight twice weekly throughout the study.

At the end of the 14-day treatment period, euthanize the mice and excise the tumors for
further analysis (e.g., weight, histology, biomarker analysis).

Monitor the animals for any signs of toxicity or adverse effects throughout the experiment.

Protocol 2: General Workflow for In Vivo Evaluation of a
TD-106-based PROTAC for Prostate Cancer

This protocol outlines a general workflow for assessing the in vivo efficacy of a PROTAC, such
as TD-802, which utilizes the TD-106 scaffold for targeting the androgen receptor in a prostate
cancer xenograft model.

1. Animal Model and Cell Line:

Animal Strain: Male immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
Cell Line: LNCaP or other suitable androgen-dependent prostate cancer cell line.

. Tumor Implantation:

Follow a similar procedure as in Protocol 1, using LNCaP cells and adjusting the cell number
as needed for optimal tumor take rate.

. Tumor Growth Monitoring and Randomization:

Monitor tumor growth and randomize animals into treatment and control groups as described
in Protocol 1.
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4. PROTAC Formulation and Administration:

e Formulate the TD-106-based PROTAC (e.g., TD-802) in a suitable vehicle for in vivo
administration (oral or parenteral, depending on the compound's properties).

o Administer the PROTAC or vehicle control according to a predetermined dosing schedule
(e.g., once daily, twice weekly).

5. Efficacy and Pharmacodynamic Assessment:

e Monitor tumor volume and body weight regularly.

» At the end of the study, collect tumors and other relevant tissues.

e Analyze tumors for the degradation of the target protein (Androgen Receptor) by methods
such as Western blot or immunohistochemistry to confirm the PROTAC's mechanism of
action in vivo.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathways and experimental workflows
described in these application notes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Animal
Studies Using TD-106]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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